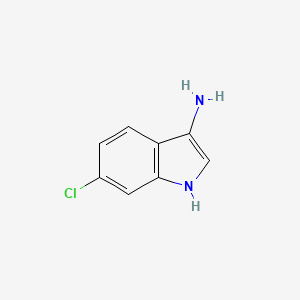
6-chloro-1H-indol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-1H-indol-3-amine is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a chlorine atom at the 6th position and an amino group at the 3rd position of the indole ring makes this compound a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-indol-3-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst. For this compound, the starting material would be 6-chloro-phenylhydrazine and an appropriate aldehyde or ketone .
Another method involves the reaction of 6-chloro-2-nitroaniline with a reducing agent to form the corresponding 6-chloro-1H-indole, which is then aminated at the 3rd position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Fischer indole synthesis is often preferred due to its simplicity and efficiency. The reaction is carried out in a solvent such as methanol or ethanol, with an acid catalyst like methanesulfonic acid under reflux conditions .
化学反応の分析
Types of Reactions
6-chloro-1H-indol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-chloro-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-1H-indole-3-carboxylic acid.
Reduction: this compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
6-chloro-1H-indol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6-chloro-1H-indol-3-amine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
6-chloro-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group at the 3rd position.
6-chloro-1H-indole: Lacks the amino group at the 3rd position.
1H-indole-3-amine: Lacks the chlorine atom at the 6th position
Uniqueness
6-chloro-1H-indol-3-amine is unique due to the presence of both the chlorine atom and the amino group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C8H7ClN2 |
|---|---|
分子量 |
166.61 g/mol |
IUPAC名 |
6-chloro-1H-indol-3-amine |
InChI |
InChI=1S/C8H7ClN2/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4,11H,10H2 |
InChIキー |
SFYDPWVTPXHVTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Cl)NC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


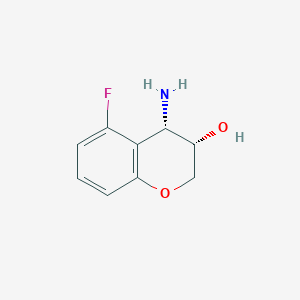
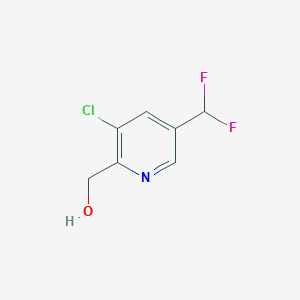
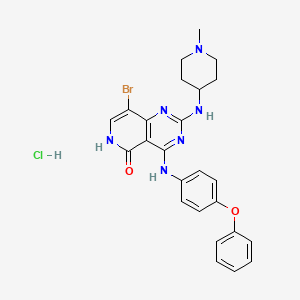
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)
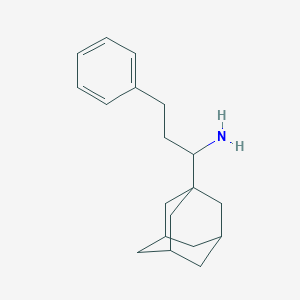
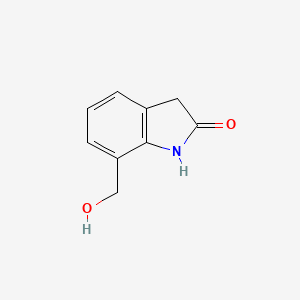
![methyl (2S)-3-(benzylsulfanyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13037234.png)




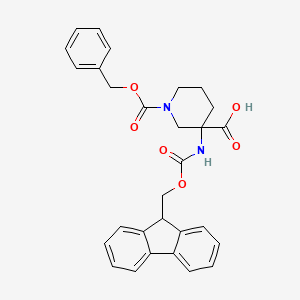
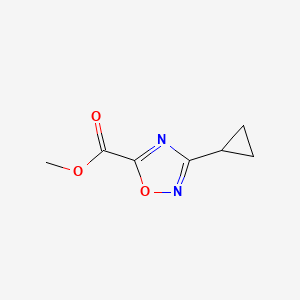
![(R)-N-Hydroxy-1'-(3-methoxypropyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide](/img/structure/B13037264.png)
